REACTION_CXSMILES
|
B.C1COCC1.[O:7]1[CH2:12][CH2:11][O:10][C:9]2[CH:13]=[C:14]([CH2:17][C:18](O)=[O:19])[CH:15]=[CH:16][C:8]1=2.O>C1COCC1>[O:7]1[CH2:12][CH2:11][O:10][C:9]2[CH:13]=[C:14]([CH2:17][CH2:18][OH:19])[CH:15]=[CH:16][C:8]1=2 |f:0.1|
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Name
|
|
Quantity
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44 mL
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Type
|
reactant
|
Smiles
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B.C1CCOC1
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Name
|
|
Quantity
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3.419 g
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Type
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reactant
|
Smiles
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O1C2=C(OCC1)C=C(C=C2)CC(=O)O
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Name
|
|
Quantity
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8.8 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
20 mL
|
Type
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reactant
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The resulting mixture was extracted with ethyl acetate
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Type
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WASH
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Details
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the organic portion was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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was dried (Na2SO4)
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Type
|
FILTRATION
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Details
|
filtered
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Type
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CUSTOM
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Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (ethyl acetate/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
O1C2=C(OCC1)C=C(C=C2)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.059 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 96.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |